Tert-butyl 7-oxa-bicyclo[4.1.0]heptan-2-ylcarbamate Tert-butyl 7-oxa-bicyclo[4.1.0]heptan-2-ylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17776922
InChI: InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-7-5-4-6-8-9(7)14-8/h7-9H,4-6H2,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

Tert-butyl 7-oxa-bicyclo[4.1.0]heptan-2-ylcarbamate

CAS No.:

Cat. No.: VC17776922

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7-oxa-bicyclo[4.1.0]heptan-2-ylcarbamate -

Specification

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl N-(7-oxabicyclo[4.1.0]heptan-2-yl)carbamate
Standard InChI InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-7-5-4-6-8-9(7)14-8/h7-9H,4-6H2,1-3H3,(H,12,13)
Standard InChI Key LBZGGHFHFFNOON-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCCC2C1O2

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-(7-oxabicyclo[4.1.0]heptan-2-yl)carbamate, reflects its bicyclo[4.1.0]heptane core, which comprises a six-membered cyclohexane ring fused to a three-membered oxirane (epoxide) ring. The carbamate functional group (-OC(=O)NR2) is attached to the bicyclic system at position 2, while the tert-butyl group provides steric bulk and stability. Key structural features include:

  • Molecular Formula: C₁₁H₁₉NO₃

  • Molecular Weight: 213.27 g/mol

  • Stereochemistry: The bicyclic system imposes rigid stereochemical constraints, with the oxygen atom in the oxirane ring influencing ring strain and reactivity.

Comparative Structural Analysis

The compound’s structural analogs, such as tert-butyl N-(7-oxabicyclo[4.1.0]heptan-3-yl)carbamate and tert-butyl bicyclo[4.1.0]heptan-7-ylcarbamate , differ in substituent positioning and heteroatom inclusion. For instance:

PropertyTert-butyl 7-oxa-bicyclo[4.1.0]heptan-2-ylcarbamateTert-butyl N-(7-oxabicyclo[4.1.0]heptan-3-yl)carbamate
Molecular FormulaC₁₁H₁₉NO₃C₁₁H₁₉NO₃
Molecular Weight213.27 g/mol213.27 g/mol
Substituent PositionPosition 2Position 3
Canonical SMILESCC(C)(C)OC(=O)NC1CCCC2C1O2CC(C)(C)OC(=O)NC1CCC2C(C1)O2

This positional isomerism significantly impacts reactivity and biological activity, as the spatial orientation of functional groups modulates interactions with biological targets .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of tert-butyl 7-oxa-bicyclo[4.1.0]heptan-2-ylcarbamate typically involves cyclization and protection-deprotection strategies. A generalized pathway includes:

  • Cyclopropanation: Formation of the bicyclo[4.1.0]heptane core via [2+1] cycloaddition or Simmons-Smith reaction.

  • Oxirane Ring Formation: Epoxidation of a precursor alkene using peroxides or oxaziridines.

  • Carbamate Installation: Reaction of the amine intermediate with tert-butyloxycarbonyl (Boc) anhydride under basic conditions .

Challenges and Optimizations

  • Ring Strain: The fused oxirane ring introduces strain, necessitating mild reaction conditions to prevent ring-opening.

  • Stereoselectivity: Achieving the desired stereochemistry at the carbamate-bearing carbon requires chiral auxiliaries or asymmetric catalysis.

Applications in Pharmaceutical Research

Medicinal Chemistry

The compound’s rigid bicyclic scaffold makes it a valuable precursor in designing enzyme inhibitors. For example:

  • Protease Inhibition: Derivatives have shown inhibitory activity against serine proteases, potentially aiding in anticoagulant therapy.

  • Prodrug Development: The Boc group serves as a protective moiety for amine functionalities, enabling controlled drug release in vivo .

Material Science

In polymer chemistry, the oxirane ring’s reactivity facilitates cross-linking in epoxy resins, enhancing thermal stability and mechanical strength.

Comparison with Related Compounds

tert-Butyl Bicyclo[4.1.0]heptan-7-ylcarbamate

Lacking the oxirane oxygen, this analog displays greater conformational flexibility but diminished electronic effects, limiting its utility in catalysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator